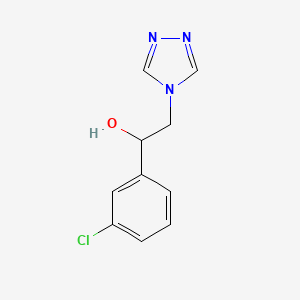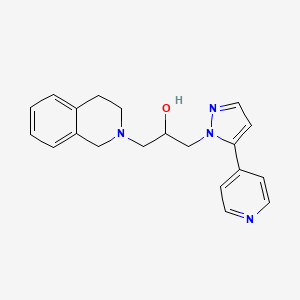![molecular formula C20H28N2O3 B6636780 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)
1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide, also known as BHCMC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been shown to exhibit various biological activities.
作用机制
The exact mechanism of action of 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide is not fully understood. However, it has been suggested that this compound can act as a modulator of the GABAergic system. This compound has been shown to increase the release of GABA, an inhibitory neurotransmitter, and can enhance the activity of GABA receptors. Moreover, this compound has been shown to inhibit the activity of voltage-gated calcium channels, which can reduce the influx of calcium ions into neurons and can lead to a decrease in neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety and depression-like behaviors. This compound has also been shown to reduce the damage caused by ischemic stroke and can improve the cognitive function of animals. Moreover, this compound has been shown to inhibit the growth of cancer cells and can induce apoptosis.
实验室实验的优点和局限性
One of the advantages of using 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide in lab experiments is its ability to cross the blood-brain barrier. This property makes this compound an attractive candidate for studying the effects of GABAergic modulation on the central nervous system. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide. One of the potential applications of this compound is in the treatment of anxiety and depression. Further studies are needed to determine the optimal dosage and duration of treatment for this compound in these conditions. Moreover, this compound has shown promising results in cancer research, and further studies are needed to determine its efficacy in various types of cancer. Finally, the mechanism of action of this compound needs to be further elucidated, which can lead to the development of more potent and selective GABAergic modulators.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to exhibit various biological activities and can modulate the GABAergic system. This compound has potential applications in neuroscience, cancer research, and pain management. However, further studies are needed to determine the optimal dosage and duration of treatment for this compound in these conditions. Moreover, the mechanism of action of this compound needs to be further elucidated, which can lead to the development of more potent and selective GABAergic modulators.
合成方法
1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide can be synthesized through a multistep procedure involving the reaction of various reagents. The synthesis starts with the reaction of 2-hydroxycyclopentanone with methylamine to form 2-hydroxycyclopentylmethylamine. This intermediate is then reacted with benzoyl chloride to obtain 1-benzoyl-2-hydroxycyclopentylmethylamine. Finally, the carboxylic acid derivative of piperidine is added to the reaction mixture to obtain this compound.
科学研究应用
1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and pain management. In neuroscience, this compound has been shown to exhibit neuroprotective effects and can reduce the damage caused by ischemic stroke. Moreover, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and can induce apoptosis. This compound has also been studied for its potential use in pain management and has been shown to have analgesic effects.
属性
IUPAC Name |
1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-21(13-16-9-5-11-18(16)23)19(24)17-10-6-12-22(14-17)20(25)15-7-3-2-4-8-15/h2-4,7-8,16-18,23H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDMYJVXMNYTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCC1O)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)
![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)
![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)


